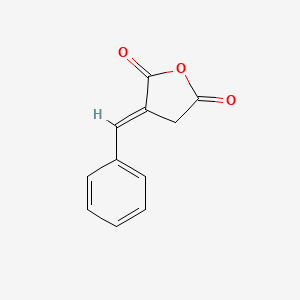

(E)-benzylidenesuccinic anhydride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

46324-06-5 |

|---|---|

Molecular Formula |

C11H8O3 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

(3E)-3-benzylideneoxolane-2,5-dione |

InChI |

InChI=1S/C11H8O3/c12-10-7-9(11(13)14-10)6-8-4-2-1-3-5-8/h1-6H,7H2/b9-6+ |

InChI Key |

WHRPHGQMEZWMNF-RMKNXTFCSA-N |

Isomeric SMILES |

C1/C(=C\C2=CC=CC=C2)/C(=O)OC1=O |

Canonical SMILES |

C1C(=CC2=CC=CC=C2)C(=O)OC1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (E)-benzylidenesuccinic anhydride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of (E)-benzylidenesuccinic anhydride, a valuable building block in organic synthesis and drug development. The core of this synthesis lies in the Stobbe condensation, a powerful carbon-carbon bond-forming reaction, followed by a dehydration step to form the target anhydride. This guide details the underlying mechanisms, provides structured experimental protocols, and presents key quantitative data for the synthesis.

Synthesis Overview: A Two-Stage Approach

The synthesis of this compound is typically achieved in a two-step process:

-

Stobbe Condensation: This initial step involves the base-catalyzed condensation of benzaldehyde with a dialkyl succinate, such as diethyl succinate. This reaction forms the corresponding (E)-benzylidenesuccinic acid or its monoester.

-

Dehydration: The resulting dicarboxylic acid is then subjected to dehydration to yield the cyclic this compound.

This overall synthetic pathway is illustrated below:

Caption: Overall synthetic route to this compound.

The Core Mechanism: Stobbe Condensation

The Stobbe condensation is a specific type of condensation reaction between an aldehyde or ketone and a succinic ester, catalyzed by a strong base.[1][2][3] The generally accepted mechanism for the reaction between benzaldehyde and diethyl succinate proceeds through the following key steps:

-

Enolate Formation: A strong base, such as potassium tert-butoxide or sodium ethoxide, abstracts an α-proton from diethyl succinate to form a reactive enolate.[1]

-

Aldol-type Addition: The succinate enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde.

-

Lactone Intermediate Formation: The resulting alkoxide undergoes an intramolecular cyclization to form a γ-lactone intermediate, also known as a paraconic ester.[1][2]

-

Ring Opening and Elimination: The base then promotes the elimination of an ethoxide ion and subsequent ring-opening of the lactone to form the salt of the resulting (E)-benzylidenesuccinic acid monoester.

-

Hydrolysis (optional but common): The monoester is typically saponified (hydrolyzed) with a base, followed by acidification, to yield the free (E)-benzylidenesuccinic acid.

The stereochemistry of the double bond is predominantly the (E)-isomer due to thermodynamic stability.

Caption: Mechanism of the Stobbe Condensation.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Stage 1: Synthesis of (E)-benzylidenesuccinic Acid via Stobbe Condensation

This protocol is adapted from procedures for similar Stobbe condensations.[4]

Materials:

-

Benzaldehyde

-

Diethyl succinate

-

Potassium tert-butoxide

-

tert-Butanol (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Diethyl ether

-

Water

Procedure:

-

A solution of potassium tert-butoxide is prepared by dissolving potassium metal in anhydrous tert-butanol under a nitrogen atmosphere.

-

A mixture of freshly distilled benzaldehyde and diethyl succinate (typically in a 1:1.2 molar ratio) is added dropwise to the potassium tert-butoxide solution at room temperature with vigorous stirring.

-

The reaction mixture is then heated to reflux for a specified period (e.g., 1-2 hours).

-

After cooling, the excess tert-butanol is removed under reduced pressure.

-

The resulting solid mass is dissolved in water. The aqueous solution is extracted with diethyl ether to remove any unreacted starting materials.

-

The aqueous layer is then acidified with concentrated hydrochloric acid, leading to the precipitation of the crude (E)-benzylidenesuccinic acid monoester.

-

The monoester is collected by filtration and then saponified by refluxing with an excess of aqueous sodium hydroxide solution (e.g., 10% w/v) for several hours until the ester is fully hydrolyzed.

-

The reaction mixture is cooled and acidified with concentrated hydrochloric acid to precipitate the (E)-benzylidenesuccinic acid.

-

The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Stage 2: Synthesis of this compound

This protocol is based on standard procedures for the dehydration of dicarboxylic acids.[5][6]

Materials:

-

(E)-benzylidenesuccinic acid

-

Acetic anhydride or Acetyl chloride

-

Anhydrous diethyl ether

Procedure:

-

(E)-benzylidenesuccinic acid is placed in a round-bottom flask equipped with a reflux condenser.

-

An excess of a dehydrating agent, such as acetic anhydride or acetyl chloride (typically 2-3 molar equivalents), is added to the flask.

-

The mixture is gently heated at reflux for 1-2 hours.

-

The excess dehydrating agent and the acetic acid byproduct are removed by distillation, initially at atmospheric pressure and then under reduced pressure.

-

The crude this compound is allowed to cool and solidify.

-

The solid product can be purified by recrystallization from an anhydrous solvent, such as a mixture of benzene and petroleum ether, or by sublimation under vacuum.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound.

| Parameter | Value/Range | Citation |

| Stage 1: Stobbe Condensation | ||

| Yield of Half-Ester | 60-72% (for a similar reaction) | [4] |

| Stage 2: Dehydration | ||

| Yield of Anhydride | 82-96% (for succinic anhydride) | [5] |

| This compound Properties | ||

| Melting Point | ~155-157 °C | |

| Spectroscopic Data (Predicted) | ||

| IR (cm⁻¹) | ~1850, 1780 (C=O, anhydride), ~1640 (C=C), ~3050 (Ar-H), ~1600, 1490 (Ar C=C) | |

| ¹H NMR (δ, ppm) | ~7.8-8.0 (1H, s, vinylic H), ~7.3-7.6 (5H, m, Ar-H), ~3.5 (2H, s, CH₂) | |

| ¹³C NMR (δ, ppm) | ~170, ~165 (C=O), ~140 (vinylic C), ~134 (ipso-Ar C), ~130, ~129, ~128 (Ar C-H), ~125 (vinylic C), ~30 (CH₂) |

Conclusion

The synthesis of this compound via the Stobbe condensation followed by dehydration is a robust and efficient method. This guide provides the fundamental mechanistic understanding and practical experimental frameworks necessary for its successful synthesis. The provided quantitative data serves as a benchmark for researchers in the field. This versatile anhydride continues to be a valuable intermediate for the synthesis of more complex molecules in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (E)-benzylidenesuccinic anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (E)-benzylidenesuccinic anhydride, a derivative of succinic anhydride with potential applications in organic synthesis and drug development. This document summarizes key data, outlines experimental protocols for its synthesis and characterization, and illustrates relevant chemical pathways.

Physical Properties

Table 1: Physical Properties of this compound and Related Compounds

| Property | This compound | (E)-(4-Methylbenzylidene)succinic anhydride | Succinic anhydride |

| Molecular Formula | C₁₁H₈O₃ | C₁₂H₁₀O₃ | C₄H₄O₃ |

| Molecular Weight | 188.18 g/mol | 202.21 g/mol | 100.07 g/mol [2][3] |

| Appearance | Not specified (Expected to be a crystalline solid) | Yellow crystals[1] | Colorless needles or white crystalline solid[2][3] |

| Melting Point | Not available | 210-212 °C[1] | 119-120 °C[3] |

| Boiling Point | Not available | Not available | 261 °C[3] |

| Solubility | Not available | Soluble in ethanol (for crystallization)[1] | Soluble in chloroform, carbon tetrachloride, alcohol; very slightly soluble in ether and water.[2] |

Chemical Properties and Reactivity

This compound is expected to exhibit reactivity typical of cyclic acid anhydrides. The presence of the benzylidene group introduces additional reactivity at the carbon-carbon double bond.

-

Hydrolysis: Like other acid anhydrides, it will readily hydrolyze in the presence of water to form the corresponding dicarboxylic acid, (E)-benzylidenesuccinic acid.

-

Alcoholysis and Aminolysis: It will react with alcohols and amines to form the corresponding mono-esters and mono-amides, respectively. This reactivity is crucial for its use as a synthon in organic chemistry.

-

Electrophilic Addition: The exocyclic double bond is susceptible to electrophilic addition reactions.

-

Cycloaddition Reactions: The double bond can potentially participate in cycloaddition reactions.

-

Photochemical and Thermal Reactions: A related compound, (E,E)-bis(benzylidene)succinic anhydride, undergoes thermal and photochemical reactions, suggesting that this compound may also exhibit interesting reactivity under these conditions.[4]

Spectral Data

Specific spectral data for this compound is not available. The following tables present the spectral data for the analogous compound, (E)-(4-Methylbenzylidene)succinic anhydride, which can be used as a predictive guide.[1]

Table 2: UV-Visible Spectral Data for (E)-(4-Methylbenzylidene)succinic anhydride[1]

| Solvent | λmax (nm) | Molar Absorptivity (ε, dm³·mol⁻¹·cm⁻¹) |

| Ethanol | 291 | 25000 |

| Ethanol | 396 | 5000 |

Table 3: Infrared (IR) Spectral Data for (E)-(4-Methylbenzylidene)succinic anhydride[1]

| Wavenumber (cm⁻¹) | Assignment |

| 1805 | C=O stretch (anhydride) |

| 1751 | C=O stretch (anhydride) |

Table 4: ¹H NMR Spectral Data for (E)-(4-Methylbenzylidene)succinic anhydride (400 MHz, CDCl₃)[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 | s | 1H | HC= |

| 7.28 | d | 2H | Aromatic CH |

| 7.19 | d | 2H | Aromatic CH |

| 3.51 | s | 2H | CH₂ |

| 2.37 | s | 3H | CH₃ |

Table 5: ¹³C NMR Spectral Data for (E)-(4-Methylbenzylidene)succinic anhydride (100 MHz, CDCl₃)[1]

| Chemical Shift (δ, ppm) | Assignment |

| 173.4 | C=O |

| 169.8 | C=O |

| 141.5 | C=CH |

| 135.0 | Aromatic C |

| 132.3 | Aromatic C |

| 129.3 | Aromatic CH |

| 129.2 | Aromatic CH |

| 33.71 | CH₂ |

| 21.3 | CH₃ |

Experimental Protocols

The synthesis of this compound typically involves a two-step process: the formation of (E)-benzylidenesuccinic acid followed by its dehydration.

Synthesis of (E)-benzylidenesuccinic acid via Stobbe Condensation

The Stobbe condensation is a classic method for the synthesis of alkylidenesuccinic acids. It involves the reaction of an aldehyde or ketone with a succinic ester in the presence of a strong base.

Experimental Workflow: Stobbe Condensation

Caption: Workflow for the synthesis of (E)-benzylidenesuccinic acid.

Detailed Methodology:

-

Reaction Setup: A solution of benzaldehyde and an equimolar amount of diethyl succinate in a suitable anhydrous solvent (e.g., tert-butanol) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen).

-

Base Addition: A strong base, such as sodium ethoxide or potassium tert-butoxide (1.1 equivalents), is dissolved in the same anhydrous solvent and slowly added to the reaction mixture with stirring.

-

Reaction: The reaction mixture is heated to reflux for a specified period (typically several hours) to drive the condensation.

-

Workup: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting residue is dissolved in water and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the crude (E)-benzylidenesuccinic acid.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of this compound

The anhydride is prepared by the dehydration of the corresponding dicarboxylic acid. A common method involves the use of a dehydrating agent like acetyl chloride.

Experimental Workflow: Dehydration to Anhydride

Caption: Workflow for the synthesis of this compound.

Detailed Methodology (adapted from the synthesis of the 4-methyl derivative)[1]:

-

Reaction Setup: (E)-benzylidenesuccinic acid is suspended in an excess of acetyl chloride in a round-bottom flask fitted with a reflux condenser.

-

Reaction: The mixture is heated to reflux for several hours (e.g., 4 hours) until the reaction is complete, which can be monitored by the dissolution of the starting material.[1]

-

Workup: The excess acetyl chloride is removed under reduced pressure (in a fume hood).

-

Purification: The resulting crude anhydride is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[1]

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with biological signaling pathways. As a reactive electrophile, it has the potential to covalently modify nucleophilic residues (e.g., cysteine, lysine, histidine) in proteins, which could modulate their function. However, any such activity would require experimental validation. Its structural similarity to succinic acid, an intermediate in the Krebs cycle, is noted, but any potential role as a metabolic modulator is purely speculative at this time.

Conclusion

This compound is a versatile chemical intermediate whose properties can be inferred from its structural analogs. This guide provides a foundational understanding of its synthesis and expected characteristics, serving as a valuable resource for researchers in organic synthesis and medicinal chemistry. Further experimental investigation is required to fully elucidate its physical, chemical, and biological properties.

References

- 1. mdpi.com [mdpi.com]

- 2. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 4. Overcrowded molecules. Part 16. Thermal and photochemical reactions of (E,E)-bis(benzylidene)succinic anhydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Solubility of (E)-benzylidenesuccinic anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of (E)-benzylidenesuccinic anhydride in common laboratory solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining its solubility. Furthermore, a structured data table is presented for the systematic recording of experimental findings. A logical workflow for solubility determination is also visualized to aid in experimental planning.

Introduction

This compound is a derivative of succinic anhydride with potential applications in organic synthesis and materials science. A thorough understanding of its solubility characteristics in various solvents is fundamental for its purification, reaction optimization, and formulation. This guide provides a framework for researchers to systematically determine and document the solubility of this compound.

Quantitative Solubility Data

Researchers are encouraged to use the experimental protocols outlined in the following section to determine the precise solubility of this compound and contribute this valuable data to the scientific community. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Solubility of this compound in Common Laboratory Solvents at 25°C

| Solvent | Classification | Solubility ( g/100 mL) | Observations |

| Water | Polar Protic | Data not available | |

| Ethanol | Polar Protic | Data not available | |

| Methanol | Polar Protic | Data not available | |

| Acetone | Polar Aprotic | Data not available | |

| Ethyl Acetate | Polar Aprotic | Data not available | |

| Dichloromethane (DCM) | Halogenated | Data not available | |

| Chloroform | Halogenated | Data not available | |

| Diethyl Ether | Ethereal | Data not available | |

| Tetrahydrofuran (THF) | Ethereal | Data not available | |

| Toluene | Aromatic | Data not available | |

| Hexane | Nonpolar | Data not available | |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available |

Experimental Protocols for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound such as this compound. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

3.1. Materials and Equipment

-

This compound (purified)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

3.2. Procedure for Quantitative Solubility Determination (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials at a constant temperature to facilitate the separation of the solid and liquid phases.

-

Sample Extraction: Carefully pipette a known volume of the clear supernatant (the saturated solution) and transfer it to a volumetric flask. Be cautious not to disturb the undissolved solid.

-

Dilution: Dilute the extracted sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument to be used.

-

Quantification: Analyze the diluted sample using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor × 100)

3.3. Procedure for Qualitative Solubility Determination

For a rapid assessment of solubility, the following qualitative method can be employed[1][2][3]:

-

Add approximately 20 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent in small portions, shaking vigorously after each addition.

-

Observe whether the solid dissolves completely.

-

Classify the solubility as:

-

Soluble: Dissolves completely.

-

Partially soluble: A portion of the solid dissolves.

-

Insoluble: No visible dissolution.

-

Visualizations

The following diagram illustrates the experimental workflow for the quantitative determination of solubility.

Caption: Experimental workflow for the quantitative determination of solubility.

Conclusion

While specific quantitative solubility data for this compound is currently lacking in the public domain, this guide provides researchers with the necessary tools to systematically determine and document this crucial physicochemical property. The detailed experimental protocol and the structured data table are intended to facilitate standardized and comparable solubility studies. The provided workflow diagram offers a clear visual guide for the experimental process. The generation and dissemination of such data will be of significant value to the chemical and pharmaceutical research communities.

References

An In-depth Technical Guide to the Historical Methods for Preparing (E)-Benzylidenesuccinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical synthetic routes for (E)-benzylidenesuccinic anhydride. Focusing on the foundational Stobbe and Perkin reactions, this document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and replication.

Introduction

This compound and its derivatives, known as fulgides, have been of interest due to their photochromic properties. The synthesis of the parent compound relies on classical organic reactions that form the key carbon-carbon bond, followed by cyclization to the anhydride. The two primary historical methods for the preparation of the benzylidenesuccinic acid precursor are the Stobbe condensation and the Perkin reaction. This guide will detail these historical methodologies.

The Stobbe Condensation Route

The Stobbe condensation, discovered by Hans Stobbe in the late 19th century, is a powerful method for the formation of alkylidenesuccinic acids.[1] The reaction involves the condensation of an aldehyde or ketone with a succinic ester in the presence of a strong base.[1][2] For the synthesis of benzylidenesuccinic acid, benzaldehyde is reacted with a dialkyl succinate, such as diethyl succinate. The initial product is a half-ester, which is then hydrolyzed to the dicarboxylic acid.[2]

Experimental Protocol: Stobbe Condensation and Hydrolysis

The following protocol is a representative historical procedure for the synthesis of benzylidenesuccinic acid via the Stobbe condensation.

Step 1: Stobbe Condensation of Benzaldehyde and Diethyl Succinate

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium metal (1 equivalent) is cautiously added to absolute ethanol to prepare a solution of sodium ethoxide.

-

Reaction Mixture: A mixture of freshly distilled benzaldehyde (1 equivalent) and diethyl succinate (1.2 equivalents) is added dropwise to the sodium ethoxide solution with stirring.

-

Reaction Conditions: The reaction mixture is heated to reflux for 2-3 hours. During this time, the sodium salt of the ethyl benzylidenesuccinate half-ester precipitates.

-

Work-up: After cooling, the reaction mixture is treated with dilute hydrochloric acid to dissolve the precipitate. The aqueous layer is extracted with ether. The ether extracts are then washed with a sodium carbonate solution to extract the acidic half-ester.

-

Isolation of Half-Ester: The aqueous sodium carbonate layer is acidified with hydrochloric acid, leading to the precipitation of the crude ethyl (E)-benzylidenesuccinate half-ester. The product is collected by filtration, washed with cold water, and dried.

Step 2: Hydrolysis of the Half-Ester to Benzylidenesuccinic Acid

-

Saponification: The crude half-ester is refluxed with an excess of 10% aqueous sodium hydroxide solution for 4-6 hours until the ester is completely hydrolyzed.

-

Isolation of Diacid: The reaction mixture is cooled and acidified with concentrated hydrochloric acid. The precipitated (E)-benzylidenesuccinic acid is collected by filtration, washed thoroughly with cold water, and dried. The crude product can be recrystallized from hot water or a mixture of acetic acid and water.

Quantitative Data: Stobbe Condensation

| Parameter | Value/Description | Reference |

| Reactants | Benzaldehyde, Diethyl Succinate, Sodium Ethoxide | [1][2] |

| Base | Sodium Ethoxide in Ethanol | [2] |

| Reaction Time | 2-3 hours (Condensation); 4-6 hours (Hydrolysis) | - |

| Reaction Temp. | Reflux | - |

| Yield | Approx. 35% (for the diacid) | [3] |

Reaction Pathway: Stobbe Condensation

Caption: Stobbe condensation of benzaldehyde and diethyl succinate followed by hydrolysis.

The Perkin Reaction Route

The Perkin reaction, developed by William Henry Perkin in 1868, is another classic method for the synthesis of α,β-unsaturated aromatic acids.[4] The reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid corresponding to the anhydride.[4][5] For the synthesis of benzylidenesuccinic acid, benzaldehyde is reacted with succinic anhydride using sodium succinate as the base.

Experimental Protocol: Perkin Reaction

The following protocol is based on historical descriptions of the Perkin reaction.

-

Reaction Mixture: A mixture of freshly distilled benzaldehyde (1 equivalent), succinic anhydride (1.5 equivalents), and anhydrous sodium succinate (1 equivalent) is placed in a round-bottom flask fitted with an air condenser.

-

Reaction Conditions: The mixture is heated in an oil bath at 180-200 °C for 8-10 hours.

-

Work-up: The hot reaction mixture is poured into a large volume of water. The unreacted benzaldehyde is removed by steam distillation.

-

Isolation: The aqueous solution is boiled with activated charcoal to decolorize it and then filtered hot. The filtrate is acidified with concentrated hydrochloric acid, which causes the precipitation of (E)-benzylidenesuccinic acid.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from hot water.

Quantitative Data: Perkin Reaction

| Parameter | Value/Description | Reference |

| Reactants | Benzaldehyde, Succinic Anhydride, Sodium Succinate | [6] |

| Base | Anhydrous Sodium Succinate | [6] |

| Reaction Time | 8-10 hours | [5] |

| Reaction Temp. | 180-200 °C | [5] |

| Yield | Not specified in historical texts, but generally moderate. | - |

Reaction Pathway: Perkin Reaction

Caption: Perkin reaction for the synthesis of (E)-benzylidenesuccinic acid.

Dehydration to this compound

The final step in the preparation is the cyclization of (E)-benzylidenesuccinic acid to its anhydride. This is a dehydration reaction that can be accomplished using various dehydrating agents. Acetyl chloride is a commonly used and effective reagent for this transformation.

Experimental Protocol: Dehydration

This protocol is adapted from established procedures for the synthesis of succinic anhydride.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser connected to a gas trap (to absorb the evolved HCl), (E)-benzylidenesuccinic acid (1 equivalent) is suspended in an excess of acetyl chloride (2-3 equivalents).

-

Reaction Conditions: The mixture is gently refluxed on a steam bath or in a heating mantle for 1-2 hours, or until the solid diacid has completely dissolved.

-

Isolation and Purification: The reaction mixture is allowed to cool to room temperature and then chilled in an ice bath to crystallize the anhydride. The crystals are collected by vacuum filtration, washed with anhydrous ether, and dried in a vacuum desiccator.

Quantitative Data: Dehydration

| Parameter | Value/Description | Reference |

| Reactant | (E)-Benzylidenesuccinic Acid | - |

| Dehydrating Agent | Acetyl Chloride | [5] |

| Reaction Time | 1-2 hours | [5] |

| Reaction Temp. | Reflux | [5] |

| Yield | Typically high, >90% | [5] |

Reaction Pathway: Dehydration

Caption: Dehydration of (E)-benzylidenesuccinic acid to its anhydride.

Conclusion

The historical syntheses of this compound are rooted in the fundamental carbon-carbon bond-forming reactions of the 19th century. Both the Stobbe condensation and the Perkin reaction provide viable, albeit often low-yielding by modern standards, routes to the key intermediate, (E)-benzylidenesuccinic acid. The subsequent dehydration to the anhydride is a straightforward and high-yielding transformation. This guide provides the necessary detailed protocols and quantitative data to understand and potentially replicate these historical methods in a modern research setting.

References

Theoretical Stability of (E)-benzylidenesuccinic anhydride: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to evaluate the stability of (E)-benzylidenesuccinic anhydride. While direct experimental and extensive computational data for this specific molecule are not widely published, this document outlines the established principles and computational methodologies that form the basis of such a stability analysis. By examining related chemical structures and applying well-understood theoretical frameworks, we can construct a robust model for assessing the structural and electronic factors governing its stability.

Introduction: Factors Influencing Stability

The stability of this compound is primarily determined by a combination of electronic and steric factors. As an α,β-unsaturated cyclic anhydride, its chemical behavior is governed by the interplay between several key structural features:

-

Ring Strain: The five-membered succinic anhydride ring inherently possesses angle and torsional strain, which influences its reactivity.[1][2] The deviation of bond angles from the ideal sp³ and sp² values contributes to the overall strain energy of the molecule.[2][3]

-

Conjugation and Electronic Effects: The molecule features an extended π-conjugation system involving the phenyl ring, the exocyclic double bond, and the carbonyl groups of the anhydride moiety. This conjugation significantly impacts the molecule's electronic structure and stability.[4][5] The powerful electron-withdrawing nature of the carbonyl groups deactivates the carbon-carbon double bond towards electrophilic attack but activates it for nucleophilic attack.[4][6]

-

Steric Hindrance: The (E)-configuration places the phenyl group and the anhydride ring on opposite sides of the double bond. This arrangement is generally expected to be more stable than the corresponding (Z)-isomer due to reduced steric clash. Studies on related compounds, such as (E,E)-bis(benzylidene)succinic anhydride, have shown that the isomer with minimized steric hindrance is the most stable.

Theoretical and Computational Methodologies

A thorough theoretical investigation into the stability of this compound would employ a suite of computational chemistry methods to quantify the energetic and electronic properties of the molecule.

Experimental Protocols: A Computational Approach

The following protocols outline a standard computational workflow for analyzing the stability of a molecule like this compound.

Protocol 1: Geometry Optimization and Frequency Calculation

-

Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.

-

Method Selection: Density Functional Theory (DFT) is a common and effective method. A functional such as B3LYP or the more modern ωB97X-D (which accounts for dispersion forces) is selected. For higher accuracy, composite methods like CBS-QB3 can be used.[7]

-

Basis Set Selection: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVTZ) is chosen to provide a good balance of accuracy and computational cost.

-

Geometry Optimization: The molecule's geometry is optimized to find the lowest energy conformation (a minimum on the potential energy surface).

-

Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Protocol 2: Frontier Molecular Orbital (FMO) Analysis

-

Orbital Energy Calculation: Following geometry optimization, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

-

Data Extraction: The HOMO and LUMO energy values are extracted from the output file.

-

HOMO-LUMO Gap Calculation: The energy gap is determined by the equation: ΔE = ELUMO - EHOMO. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.[8][9][10]

Protocol 3: Natural Bond Orbital (NBO) Analysis

-

NBO Calculation: The NBO analysis is performed on the optimized wavefunction. This method localizes electrons into orbitals that align with the familiar concepts of core electrons, lone pairs, and chemical bonds.[11][12][13]

-

Analysis of Donor-Acceptor Interactions: The output is analyzed for second-order perturbation theory interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization.[14][15] For example, interactions between the π orbitals of the phenyl ring and the π* orbitals of the carbonyl groups would indicate the strength of conjugation.

Predicted Data and Interpretation

The following tables summarize the type of quantitative data that would be generated from the computational protocols described above. Note: These are representative values based on similar molecules and are intended for illustrative purposes.

Table 1: Calculated Thermodynamic and Electronic Properties

| Property | Predicted Value | Interpretation |

| Relative Energy (kcal/mol) | 0.00 (Reference) | The (E)-isomer is set as the energetic reference point for comparison with other potential isomers. |

| Dipole Moment (Debye) | 3.5 D | Indicates a polar molecule, which can influence its solubility and intermolecular interactions. |

| HOMO Energy (eV) | -7.8 eV | Relates to the molecule's ability to donate electrons; a lower value suggests higher ionization potential. |

| LUMO Energy (eV) | -1.5 eV | Relates to the molecule's ability to accept electrons; a lower value indicates a better electron acceptor. |

| HOMO-LUMO Gap (eV) | 6.3 eV | A relatively large gap suggests good kinetic stability and lower reactivity.[8][10] |

Table 2: Key NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| π(Cphenyl-Cphenyl) | π(C=Cexo) | 15.2 | π-conjugation (Phenyl to Exocyclic Double Bond) |

| π(C=Cexo) | π(C=O) | 20.5 | π-conjugation (Exocyclic Double Bond to Carbonyl) |

| LP(Oanhydride) | σ*(C-Oanhydride) | 5.8 | Hyperconjugation (Anomeric Effect) |

*LP denotes a lone pair orbital.

Visualizing Computational Workflows and Relationships

Diagrams created using Graphviz DOT language help to clarify the logical flow of the theoretical analysis and the relationships between different stability factors.

Caption: Computational workflow for stability analysis.

Caption: Interplay of factors affecting molecular stability.

Conclusion

The theoretical study of this compound, while not extensively documented, can be reliably approached using standard computational chemistry protocols. An analysis combining DFT-based geometry optimization with FMO and NBO calculations provides a detailed picture of the molecule's stability. The key stabilizing elements are predicted to be the extensive π-conjugation across the molecule and the sterically favorable (E)-configuration of the exocyclic double bond. These are counterbalanced by the inherent ring strain of the five-membered anhydride ring. The quantitative data derived from these computational methods are invaluable for understanding the molecule's reactivity, informing its potential applications in drug design and materials science, and guiding synthetic efforts.

References

- 1. Ring strain - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. m.youtube.com [m.youtube.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. books.rsc.org [books.rsc.org]

- 6. uomosul.edu.iq [uomosul.edu.iq]

- 7. Transition states and energetics of nucleophilic additions of thiols to substituted α,β-unsaturated ketones: substituent effects involve enone stabilization, product branching, and solvation. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]

- 10. chem.pku.edu.cn [chem.pku.edu.cn]

- 11. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 12. Natural bond orbital analysis: a critical overview of relationships to alternative bonding perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 14. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 15. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of (E)-Benzylidenesuccinic Anhydride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Benzylidenesuccinic anhydride and its derivatives are valuable intermediates in the synthesis of a variety of biologically active compounds and functional materials. Their rigid, planar structure and reactive anhydride ring make them suitable precursors for lignans, fulgides, and other complex molecular architectures. The stereoselective synthesis of the (E)-isomer is often crucial for achieving the desired biological activity or material properties. This document provides detailed protocols for the stereoselective synthesis of this compound, primarily through the Stobbe condensation, followed by cyclization.

Core Synthesis Strategy: Stobbe Condensation and Anhydride Formation

The principal route to this compound derivatives involves a two-step process:

-

Stobbe Condensation: A base-catalyzed condensation between an aromatic aldehyde (e.g., benzaldehyde) and a succinic ester (e.g., diethyl succinate) to stereoselectively form the corresponding (E)-benzylidenesuccinic acid monoester. Saponification then yields the diacid.

-

Cyclization: Dehydration of the resulting (E)-benzylidenesuccinic acid to form the target cyclic anhydride.

The Stobbe condensation is a powerful C-C bond-forming reaction that generally favors the formation of the more thermodynamically stable (E)-isomer, particularly when using bulky bases and appropriate reaction conditions.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of (E)-Benzylidenesuccinic Acid via Stobbe Condensation

This protocol describes the synthesis of the diacid precursor to the target anhydride.

Materials:

-

Benzaldehyde

-

Diethyl succinate

-

Potassium tert-butoxide

-

tert-Butanol, anhydrous

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous tert-butanol under a nitrogen atmosphere.

-

Addition of Reactants: To the stirred solution, add a mixture of freshly distilled benzaldehyde (1.0 equivalent) and diethyl succinate (1.2 equivalents) dropwise over 30 minutes at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 82-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Saponification: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether to remove any unreacted starting materials. Acidify the aqueous layer with concentrated HCl to a pH of approximately 2. The resulting precipitate is the monoester. For complete saponification, add a 10% aqueous NaOH solution to the monoester and heat the mixture to reflux for 2 hours.

-

Isolation of Diacid: After cooling, acidify the basic solution with concentrated HCl. The white precipitate of (E)-benzylidenesuccinic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Expected Yield: 75-85%. The reaction typically yields a mixture of (E) and (Z) isomers, with the (E)-isomer being predominant (typically >9:1 E/Z ratio).[1]

Protocol 2: Synthesis of this compound

This protocol details the cyclization of the diacid to the anhydride.

Materials:

-

(E)-Benzylidenesuccinic acid

-

Acetic anhydride

-

Anhydrous diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the (E)-benzylidenesuccinic acid (1.0 equivalent) in acetic anhydride (3.0 equivalents).

-

Reaction: Gently reflux the mixture for 2-3 hours. The solid should dissolve as the reaction progresses.

-

Isolation and Purification: Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization. Collect the crystalline product by vacuum filtration, wash with two portions of cold, anhydrous diethyl ether, and dry in a vacuum desiccator.

Expected Yield: 80-95%.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of (E)-Benzylidenesuccinic Acid Derivatives

| Aldehyde | Succinic Ester | Base | Solvent | Temp (°C) | Time (h) | Diacid Yield (%) | E/Z Ratio |

| Benzaldehyde | Diethyl succinate | K-OtBu | t-BuOH | Reflux | 4-6 | 80 | >9:1 |

| p-Tolualdehyde | Dimethyl succinate | NaH | Toluene | 80 | 5 | 78 | >9:1 |

| p-Chlorobenzaldehyde | Diethyl succinate | K-OtBu | THF | Reflux | 6 | 82 | >9:1 |

| p-Anisaldehyde | Diethyl succinate | NaOEt | Ethanol | Reflux | 8 | 75 | 8:2 |

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (s, 1H, =CH), 7.50-7.35 (m, 5H, Ar-H), 3.60 (s, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.1, 168.5 (C=O), 140.2 (=C-Ar), 134.1 (Ar-C), 130.5, 129.2, 128.8 (Ar-CH), 125.5 (=CH), 35.2 (-CH₂-) |

| IR (KBr, cm⁻¹) | ν: 1850, 1780 (C=O, anhydride), 1640 (C=C), 1230 (C-O-C) |

| Melting Point | 155-157 °C |

Visualizations

Reaction Mechanism

Caption: Mechanism of the Stobbe condensation for the synthesis of (E)-benzylidenesuccinic acid.

Experimental Workflow

Caption: Overall experimental workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

Caption: Logical relationship between reactants and key transformations in the synthesis.

References

The Role of (E)-Benzylidenesuccinic Anhydride in Polymer Chemistry: Application Notes and Protocols

Initial searches for the direct polymerization of (E)-benzylidenesuccinic anhydride did not yield specific studies detailing its use as a monomer. Therefore, this document provides a broader overview of the application of related compounds, namely succinic anhydrides and benzylidene-containing molecules, in polymer chemistry. This information can serve as a foundational guide for researchers and scientists interested in the potential applications of this compound.

Introduction to Related Monomers in Polymer Science

Potential Applications in Polymer Synthesis

Based on the functionalities of related compounds, this compound could potentially be employed in several areas of polymer chemistry:

-

Biodegradable Polyesters: Succinic anhydride is a known building block for biodegradable polyesters. The anhydride ring can undergo ring-opening polymerization with diols to form polyesters. These materials are of significant interest in the development of drug delivery systems, surgical sutures, and temporary implants due to their ability to degrade into non-toxic byproducts.

-

Functional Polymers: The benzylidene group can be incorporated into polymer backbones or as a pendant group to introduce specific functionalities. Polymers containing benzylidene moieties have been explored for their photo-responsive behavior, non-linear optical properties, and as precursors to conductive polymers.

-

Crosslinking Agents: Anhydride-containing molecules can act as curing or crosslinking agents for epoxy resins and other polymers with hydroxyl or amine functional groups. This process enhances the mechanical strength, thermal stability, and chemical resistance of the final polymer network.

General Experimental Protocols for Related Polymerizations

The following are generalized protocols for polymerization reactions involving anhydrides, which could be adapted for exploratory studies with this compound.

Ring-Opening Copolymerization of Anhydrides and Epoxides

This method is commonly used to synthesize polyesters.

Workflow for Ring-Opening Copolymerization

Caption: General workflow for ring-opening copolymerization.

Protocol:

-

Monomer and Catalyst Preparation: Dry the anhydride and epoxide monomers over a suitable drying agent and distill under reduced pressure. Prepare a stock solution of the catalyst (e.g., a metal-salen complex or an organocatalyst) in an anhydrous solvent.

-

Polymerization: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the anhydride and epoxide in the anhydrous solvent. Add the catalyst solution and heat the reaction mixture to the desired temperature with stirring.

-

Monitoring the Reaction: Monitor the progress of the polymerization by techniques such as ¹H NMR spectroscopy or by observing the increase in viscosity of the reaction mixture.

-

Polymer Isolation: Once the desired conversion is reached, cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., cold methanol or hexane).

-

Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at an elevated temperature until a constant weight is achieved.

Melt Polycondensation of Dicarboxylic Acids (from Anhydrides)

This method is a solvent-free approach to synthesize polyesters.

Workflow for Melt Polycondensation

Caption: General workflow for melt polycondensation.

Protocol:

-

Monomer Preparation: If starting from an anhydride, it must first be hydrolyzed to the corresponding dicarboxylic acid.

-

Polycondensation: Charge the dicarboxylic acid, a diol, and a suitable polycondensation catalyst (e.g., antimony trioxide or a tin-based catalyst) into a reaction vessel equipped with a mechanical stirrer and a vacuum line.

-

Reaction Conditions: Heat the mixture in stages. Initially, heat under a slow stream of inert gas to facilitate the esterification reaction and removal of water. Subsequently, apply a high vacuum and increase the temperature to drive the reaction to completion and remove all byproducts, leading to a high molecular weight polymer.

-

Polymer Isolation: Once the desired viscosity is achieved, cool the molten polymer under an inert atmosphere. The solid polymer can then be removed from the reactor.

-

Purification: For further purification, the polymer can be dissolved in a suitable solvent and precipitated in a non-solvent.

Data on Related Polymers

While specific quantitative data for poly(this compound) is unavailable, the following table summarizes typical properties of polyesters derived from succinic acid and related aliphatic dicarboxylic acids.

| Polymer Property | Poly(butylene succinate) (PBS) | Poly(ethylene succinate) (PES) |

| Monomers | 1,4-Butanediol, Succinic Acid | Ethylene Glycol, Succinic Acid |

| Melting Point (°C) | 112-115 | 103-106 |

| Glass Transition Temp. (°C) | -32 | -11 |

| Tensile Strength (MPa) | 30-40 | 25-35 |

| Elongation at Break (%) | 200-400 | 150-300 |

| Biodegradation | High | High |

Conclusion

Although direct polymerization of this compound is not documented in the available literature, its chemical structure suggests potential as a monomer for creating novel polymers. By leveraging established polymerization techniques for succinic anhydrides and incorporating the functionalities of the benzylidene group, researchers can explore the synthesis of new materials with tailored properties for a variety of applications, from biodegradable plastics to advanced functional materials. Further research is necessary to determine the specific reaction conditions and to characterize the properties of any resulting polymers.

Application Notes & Protocols: (E)-Benzylidenesuccinic Anhydride as a Versatile Precursor in Pharmaceutical Compound Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: (E)-benzylidenesuccinic anhydride and its corresponding acid are valuable precursors in the synthesis of a variety of biologically active compounds. The reactivity of the anhydride ring allows for straightforward modifications, leading to derivatives with potential therapeutic applications. This document outlines the key applications of this compound in the development of pharmaceutical compounds, with a focus on anticancer, antiangiogenic, and insulinotropic agents. Detailed experimental protocols and data are provided to facilitate further research and development in these areas.

Application in Anticancer and Antiangiogenic Drug Discovery

Derivatives of (E)-benzylidenesuccinic acid, specifically benzylidene-succinimides, have been identified as potent antiangiogenic inhibitors with efficacy in colorectal cancer models.[1][2] These compounds exhibit low cytotoxicity, making them attractive candidates for further development.

Mechanism of Action: The antiangiogenic effects of these derivatives are attributed to the inhibition of key signaling pathways involved in endothelial cell proliferation, migration, and tube formation. Specifically, compounds such as XCF-37b have been shown to inhibit the AKT/mTOR and VEGFR2 signaling pathways.[1] This leads to a downstream reduction in the expression of matrix metalloproteinases (MMP-2 and MMP-9) and hypoxia-inducible factor-1α (HIF-1α), both of which are crucial for angiogenesis and tumor progression.[1]

Experimental Workflow for Synthesis and Evaluation of Benzylidene-Succinimide Derivatives:

Caption: Workflow for the synthesis and biological evaluation of benzylidene-succinimide derivatives.

Signaling Pathway Inhibition by Benzylidene-Succinimide Derivatives:

References

Protocol for the Stobbe Condensation to Yield (E)-Benzylidenesuccinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Stobbe condensation is a powerful carbon-carbon bond-forming reaction that condenses an aldehyde or ketone with a succinic ester in the presence of a strong base to produce an alkylidenesuccinic acid or its corresponding ester.[1][2][3] This protocol details the synthesis of (E)-benzylidenesuccinic anhydride, a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and fulgides, which are of interest for their photochromic properties.[4]

The synthesis is a three-step process commencing with the Stobbe condensation of benzaldehyde and diethyl succinate to form the half-ester, ethyl (E)-benzylidenesuccinate. This is followed by the hydrolysis of the half-ester to yield (E)-benzylidenesuccinic acid. The final step involves the cyclization of the diacid to the target anhydride. The stereochemistry of the double bond is crucial, and the trans or (E)-isomer is typically the major product under thermodynamic control.

Experimental Protocols

Step 1: Stobbe Condensation of Benzaldehyde and Diethyl Succinate

This initial step involves the base-catalyzed condensation to form the half-ester. Potassium ethoxide is a commonly used base for this transformation.

Materials:

-

Benzaldehyde

-

Diethyl succinate

-

Potassium metal

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of potassium ethoxide by cautiously adding potassium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the freshly prepared potassium ethoxide solution, add a mixture of benzaldehyde and diethyl succinate dropwise with stirring. An equimolar ratio of the aldehyde, ester, and base is typically employed.[2]

-

After the addition is complete, heat the reaction mixture to reflux for a specified period, typically ranging from 1 to 3 hours, to ensure the completion of the condensation.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

-

Separate the aqueous layer, which contains the potassium salt of the half-ester.

-

Wash the organic layer with water and combine the aqueous layers.

-

Acidify the combined aqueous layers with cold, dilute hydrochloric acid to precipitate the crude half-ester, ethyl (E)-benzylidenesuccinate.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Step 2: Hydrolysis of Ethyl (E)-Benzylidenesuccinate

The half-ester is hydrolyzed to the corresponding dicarboxylic acid.

Materials:

-

Crude ethyl (E)-benzylidenesuccinate

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the crude half-ester in an aqueous solution of sodium or potassium hydroxide.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.

-

The (E)-benzylidenesuccinic acid will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry.

Step 3: Cyclization to this compound

The final step is the dehydration of the dicarboxylic acid to form the cyclic anhydride.

Materials:

-

(E)-Benzylidenesuccinic acid

-

Acetyl chloride or acetic anhydride

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, suspend the dry (E)-benzylidenesuccinic acid in an excess of acetyl chloride or acetic anhydride.

-

Gently reflux the mixture until the solid dissolves and the reaction is complete. The reaction time can vary from 1 to 3 hours.

-

Cool the reaction mixture in an ice bath to induce crystallization of the anhydride.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove residual acetylating agent.

-

Dry the this compound under vacuum.

Data Presentation

| Parameter | Value |

| Product Name | This compound |

| Molecular Formula | C₁₁H₈O₃ |

| Molecular Weight | 188.18 g/mol |

| Typical Overall Yield | 60-75% (from benzaldehyde) |

| Melting Point | 151-153 °C |

| Appearance | Colorless to pale yellow crystalline solid |

| ¹H NMR (CDCl₃, δ) | 7.85 (s, 1H), 7.50-7.35 (m, 5H), 3.70 (s, 2H) |

| ¹³C NMR (CDCl₃, δ) | 169.8, 165.2, 140.1, 133.8, 130.5, 129.2, 128.8, 125.5, 30.1 |

| IR (KBr, cm⁻¹) | ~1850, 1780 (C=O, anhydride), ~1640 (C=C) |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism of the Stobbe condensation.

References

Application of (E)-Benzylidenesuccinic Anhydride in the Synthesis of Lignans: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Benzylidenesuccinic anhydride and its derivatives are versatile building blocks in the synthesis of lignans, a diverse class of polyphenolic compounds with a wide range of biological activities, including anticancer, antiviral, and antioxidant properties. This document provides detailed application notes and experimental protocols for the use of this compound and related intermediates in the synthesis of various lignan scaffolds, with a focus on aryltetralin and dibenzylbutane lignans. The methodologies described herein are primarily based on the Stobbe condensation and subsequent cyclization strategies, such as photocyclization and acid-catalyzed cyclization.

Key Synthetic Strategies

The primary route to lignan synthesis utilizing this compound precursors involves two key stages:

-

Formation of Dibenzylidenesuccinic Acid Derivatives: This is typically achieved through a tandem Stobbe condensation. The Stobbe condensation involves the base-catalyzed reaction of a succinic ester with an aromatic aldehyde to yield a benzylidenesuccinic acid derivative. Two successive Stobbe condensations with appropriately substituted benzaldehydes generate the core dibenzylidenesuccinate structure.[1]

-

Cyclization to Form the Lignan Skeleton: The dibenzylidenesuccinate intermediate can then be cyclized to form the characteristic lignan framework. Two prominent methods for this transformation are:

-

Photocyclization: Irradiation of a chiral bisbenzylidenesuccinate derivative can induce a stereoselective cyclization to form the aryltetralin lignan skeleton. This method is particularly useful for the synthesis of optically active lignans like (-)-podophyllotoxin.[2][3]

-

Acid-Catalyzed Cyclization: Treatment of E,E-dibenzylidenesuccinate esters with a strong acid, such as triflic acid, can efficiently produce 1-aryl-1,2-dihydronaphthalene lignan structures, as demonstrated in the synthesis of (±)-cagayanin and (±)-galbulin.[1][4]

-

Experimental Protocols

Protocol 1: Synthesis of Aryltetralin Lignans via Photocyclization of a Chiral Bisbenzylidenesuccinate Amide Ester (Formal Synthesis of (-)-Podophyllotoxin)[2][3]

This protocol outlines the key steps in the stereoselective synthesis of a precursor to (-)-podophyllotoxin, a potent anticancer agent. The crucial step is the photocyclization of a chiral atropisomeric 1,2-bisbenzylidenesuccinate amide ester.

Step 1: Preparation of the Bisbenzylidenesuccinate Amide Ester

-

Stobbe Condensation: React a suitable aromatic aldehyde (e.g., piperonal) with diethyl succinate in the presence of a base (e.g., sodium ethoxide) to form the corresponding benzylidenesuccinic acid monoester.

-

Amide Formation: Couple the resulting monoester with a chiral auxiliary, such as L-prolinol, to introduce stereochemical control. This is followed by a second Stobbe condensation with a second aromatic aldehyde to yield the chiral atropisomeric 1,2-bisbenzylidenesuccinate amide ester.

Step 2: Photocyclization

-

Dissolve the chiral bisbenzylidenesuccinate amide ester in a suitable solvent (e.g., methanol).

-

Irradiate the solution with a UV lamp (e.g., medium-pressure mercury lamp) in a continuous flow photochemical reactor for efficient and scalable reaction.[2][3] The reaction progress can be monitored by TLC or HPLC.

-

Upon completion, remove the solvent under reduced pressure to obtain the crude cyclized product.

Step 3: Removal of Chiral Auxiliary and Further Transformations

-

Reductively cleave the chiral auxiliary from the cyclized product using a reagent such as Schwartz's reagent (Cp₂ZrHCl). This step yields the 1R,2R-cis-podophyllic aldehyde.[2][3]

-

The resulting aldehyde can be further reduced to the corresponding alcohol, completing the formal synthesis of (-)-podophyllotoxin.

Protocol 2: Synthesis of Aryltetralin Lignans via Acid-Catalyzed Cyclization of Dibenzylidenesuccinates (Synthesis of (±)-Cagayanin and (±)-Galbulin)[1][4]

This protocol describes an efficient route to 1-aryl-1,2-dihydronaphthalene lignans.

Step 1: Synthesis of E,E-Dibenzylidenesuccinate Esters

-

Perform two successive Stobbe condensations using appropriately substituted benzaldehydes and a succinic ester (e.g., dimethyl succinate) with a strong base (e.g., potassium tert-butoxide) in an anhydrous solvent (e.g., THF).

-

The resulting dibenzylidenesuccinic acid can be esterified (e.g., with diazomethane) to yield the desired E,E-dibenzylidenesuccinate ester.

Step 2: Acid-Catalyzed Cyclization

-

Dissolve the E,E-dibenzylidenesuccinate ester in a dry, non-polar solvent (e.g., dichloromethane).

-

Add a strong acid, such as triflic acid (CF₃SO₃H), to the solution at room temperature.[1]

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired aryltetralin lignan.

Quantitative Data

The following tables summarize the quantitative data from key experiments in the synthesis of lignans using this compound derivatives.

Table 1: Yields for the Synthesis of (±)-Cagayanin and (±)-Galbulin via Acid-Catalyzed Cyclization [1][4]

| Lignan | Starting Material | Cyclization Reagent | Solvent | Yield (%) |

| (±)-Cagayanin | Dimethyl 2,3-bis(3,4-dimethoxybenzylidene)succinate | Triflic Acid | Dichloromethane | Good |

| (±)-Galbulin | Dimethyl 2-(3,4-dimethoxybenzylidene)-3-(3,4-methylenedioxybenzylidene)succinate | Triflic Acid | Dichloromethane | Good |

Note: The original source describes the yields as "good" without providing specific percentages.

Table 2: Key Step Yields in the Formal Synthesis of (-)-Podophyllotoxin [2][3]

| Step | Product | Conditions | Yield (%) |

| Photocyclization | Cyclized Amide Ester | UV irradiation, flow reactor | More efficient than batch |

| Chiral Auxiliary Removal | 1R,2R-cis-podophyllic aldehyde | Schwartz's reagent | Not specified |

Note: The primary source emphasizes the increased efficiency of the flow reactor for the photocyclization step without providing a specific yield for the batch process for direct comparison.

Visualizations

Caption: Mechanism of the Stobbe Condensation.

Caption: General workflow for lignan synthesis.

References

- 1. Making sure you're not a bot! [mspace.lib.umanitoba.ca]

- 2. Formal synthesis of (−)-podophyllotoxin through the photocyclization of an axially chiral 3,4-bisbenzylidene succinate amide ester – a flow photochemistry approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Acid-catalyzed cyclization of 2,3-dibenzylidenesuccinates: synthesis of lignans (+/-)-cagayanin and (+/-)-galbulin - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-Benzylidenesuccinic Anhydride in Diels-Alder Cycloaddition Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. This reaction's stereospecificity and broad substrate scope make it a valuable tool in the synthesis of complex molecules, including natural products and pharmacologically active compounds. While a vast body of literature exists on the Diels-Alder reactions of common dienophiles such as maleic anhydride, specific applications and detailed protocols for reactions involving (E)-benzylidenesuccinic anhydride are not well-documented in publicly available scientific literature. This document aims to provide a foundational understanding of how this compound might behave as a dienophile by drawing parallels with the well-studied reactions of maleic anhydride. It will also present a general protocol for a typical Diels-Alder reaction that can be adapted for exploratory studies with this compound.

Introduction to Diels-Alder Reactions

The Diels-Alder reaction involves the concerted interaction between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component) to form a cyclohexene ring.[1][2][3] The reaction is thermally allowed and proceeds through a cyclic transition state.[2] Key characteristics of the Diels-Alder reaction include:

-

Concerted Mechanism: The formation of two new sigma bonds occurs in a single step.[2]

-

Stereospecificity: The stereochemistry of the dienophile is retained in the product. For instance, a cis-dienophile will yield a cis-substituted cyclohexene, and a trans-dienophile will result in a trans-substituted product.[4]

-

The endo Rule: When a cyclic diene is used, the reaction typically favors the formation of the endo product, where the substituents on the dienophile are oriented towards the newly forming double bond in the bicyclic product.[5][6]

-

Electron Demand: The reaction rate is generally enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[3][7]

This compound as a Dienophile

This compound possesses the key features of a dienophile: a carbon-carbon double bond conjugated with electron-withdrawing carbonyl groups within the anhydride ring. The benzylidene substituent is also expected to influence the reactivity and stereoselectivity of the cycloaddition.

Based on the general principles of the Diels-Alder reaction, the following characteristics can be anticipated for this compound:

-

Reactivity: The anhydride moiety contains two electron-withdrawing carbonyl groups, which should activate the double bond for cycloaddition.[1] The reactivity would likely be comparable to other activated dienophiles.

-

Stereochemistry: The (E)-configuration of the double bond is expected to be retained in the Diels-Alder adduct, leading to a specific diastereomer of the product.

-

Regioselectivity: In reactions with unsymmetrical dienes, the benzylidene group will likely direct the regiochemical outcome of the cycloaddition.

Despite these predictions, the absence of specific experimental data in the searched literature prevents a detailed quantitative analysis of its performance in Diels-Alder reactions.

General Experimental Protocol: Diels-Alder Reaction of a Dienophile with a Diene

The following is a generalized protocol for a Diels-Alder reaction, using the well-documented reaction between maleic anhydride and anthracene as a representative example.[1] This protocol can serve as a starting point for designing experiments with this compound.

Reaction Scheme:

Figure 1: General Diels-Alder Reaction Scheme.

Materials and Reagents

| Reagent/Material | Purpose |

| Diene (e.g., Anthracene) | 4π-electron component |

| Dienophile (e.g., Maleic Anhydride) | 2π-electron component |

| Solvent (e.g., Xylene, Toluene) | Reaction medium |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent loss during heating |

| Heating mantle or oil bath | Heat source |

| Magnetic stirrer and stir bar | For homogeneous mixing |

| Buchner funnel and filter flask | For product isolation |

| Filter paper | For filtration |

| Ice bath | To induce crystallization |

Experimental Procedure (Example: Anthracene and Maleic Anhydride)

-

Reaction Setup:

-

To a dry 25-mL round-bottom flask containing a magnetic stir bar, add the diene (e.g., 0.80 g of anthracene) and the dienophile (e.g., 0.40 g of maleic anhydride).[1]

-

Add a high-boiling point solvent, such as xylene (10 mL).[1]

-

Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.[1]

-

-

Reaction Execution:

-

Product Isolation and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Further cool the flask in an ice bath for about 10 minutes to maximize crystal formation.

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent (e.g., ethyl acetate or hexane) to remove any unreacted starting materials.

-

Dry the product, weigh it, and calculate the percentage yield.

-

-

Characterization:

-

Determine the melting point of the product.

-

Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the structure of the Diels-Alder adduct.

-

Adaptation for this compound

To adapt this protocol for this compound, the following considerations are crucial:

-

Stoichiometry: A 1:1 molar ratio of the diene to this compound should be used as a starting point.

-

Solvent: The choice of solvent will depend on the solubility of the reactants and the required reaction temperature. Toluene or xylene are common choices for Diels-Alder reactions requiring elevated temperatures.

-

Reaction Temperature and Time: These parameters will need to be optimized. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Product Characterization: Extensive characterization will be necessary to determine the structure and stereochemistry of the resulting adduct.

Potential Applications of Diels-Alder Adducts

Diels-Alder adducts are valuable intermediates in the synthesis of a wide range of compounds. The adducts derived from reactions involving anhydrides can be readily converted to other functional groups. For example, the anhydride can be hydrolyzed to the corresponding dicarboxylic acid, which can then be further modified.

The applications of Diels-Alder adducts are diverse and include:

-

Pharmaceuticals: The rigid, three-dimensional scaffolds of Diels-Alder products are often found in biologically active molecules.

-

Materials Science: Diels-Alder reactions are used in the synthesis of polymers and advanced materials. For instance, the adduct of anthracene and maleic anhydride has been explored for applications in organic light-emitting diodes (OLEDs) and biosensors.

-

Natural Product Synthesis: The reaction is a key step in the total synthesis of many complex natural products.

Data Presentation

Due to the lack of specific experimental data for Diels-Alder reactions of this compound in the searched literature, a quantitative data table cannot be provided at this time. For a typical Diels-Alder reaction, such a table would summarize key experimental findings. An example template is provided below.

Table 1: Hypothetical Data for Diels-Alder Reaction of a Diene with a Dienophile

| Entry | Diene | Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |

| 1 | Cyclopentadiene | Maleic Anhydride | Ethyl Acetate/Hexane | RT | 0.1 | >95 | >99:1 |

| 2 | Anthracene | Maleic Anhydride | Xylene | 140 | 0.5 | ~90 | N/A |

| 3 | 1,3-Butadiene | Maleic Anhydride | Toluene | 100 | 3 | >95 | N/A |

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for a Diels-Alder reaction experiment.

Figure 2: Experimental workflow for a Diels-Alder reaction.

Conclusion

While this compound is a promising candidate as a dienophile in Diels-Alder cycloaddition reactions, there is a notable absence of specific experimental data and established protocols in the current scientific literature. The general principles of the Diels-Alder reaction, particularly those observed with the structurally related maleic anhydride, provide a solid theoretical framework for predicting its behavior. The provided general protocol offers a starting point for researchers to investigate the reactivity, stereoselectivity, and potential applications of the Diels-Alder adducts derived from this compound. Further experimental work is necessary to fully elucidate the synthetic utility of this compound in the realm of cycloaddition chemistry.

References

Synthesis of Novel Heterocycles from (E)-Benzylidenesuccinic Anhydride: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel pyridazinone and pyrazoline heterocycles utilizing (E)-benzylidenesuccinic anhydride as a key starting material. These heterocyclic scaffolds are of significant interest in drug discovery due to their diverse biological activities, including potential applications as antimicrobial and anticancer agents.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, playing a critical role in medicinal chemistry and drug design. This compound is a versatile α,β-unsaturated anhydride that serves as a valuable precursor for the synthesis of a variety of heterocyclic systems. Its reactivity allows for the introduction of a styryl moiety, a structural feature present in numerous biologically active molecules. This document outlines the synthesis of two important classes of heterocycles: 6-styryl-4,5-dihydropyridazin-3(2H)-ones and 5-styryl-4,5-dihydro-1H-pyrazole-3-carboxylic acids, and discusses their potential therapeutic applications.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of pyridazinone and pyrazoline derivatives based on established methodologies for similar substrates.

Table 1: Synthesis of 6-Styryl-4,5-dihydropyridazin-3(2H)-one Derivatives

| Entry | Hydrazine Derivative | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Hydrazine hydrate | Ethanol | 4 | 78 | 85 |

| 2 | Phenylhydrazine | Acetic Acid | 6 | 118 | 78 |

| 3 | 4-Methylphenylhydrazine | Acetic Acid | 6 | 118 | 82 |

| 4 | 4-Chlorophenylhydrazine | Acetic Acid | 8 | 118 | 75 |

Table 2: Synthesis of 5-Styryl-4,5-dihydro-1H-pyrazole-3-carboxylic Acid Derivatives

| Entry | Hydrazine Derivative | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Hydrazine hydrate | Ethanol | 3 | 78 | 90 |

| 2 | Phenylhydrazine | Ethanol | 5 | 78 | 85 |

| 3 | Thiosemicarbazide | Ethanol | 6 | 78 | 70 |

Experimental Protocols

Protocol 1: Synthesis of 6-Styryl-4,5-dihydropyridazin-3(2H)-one

This protocol describes the synthesis of 6-styryl-4,5-dihydropyridazin-3(2H)-one via the reaction of this compound with hydrazine hydrate.

Materials:

-

This compound

-

Hydrazine hydrate (80% in water)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Beaker

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.88 g, 10 mmol).

-

Add 30 mL of ethanol to the flask and stir the suspension.

-

Slowly add hydrazine hydrate (0.63 mL, 10 mmol, 80% solution) to the reaction mixture.

-

Heat the mixture to reflux (approximately 78°C) and maintain reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-